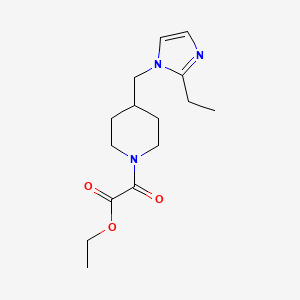

ethyl 2-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

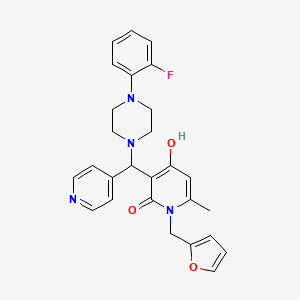

描述

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also has an ester functional group, which is typically formed by the condensation of a carboxylic acid and an alcohol.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and piperidine rings, as well as the ester group. Imidazole rings can participate in a variety of reactions, including nucleophilic substitutions and additions . Piperidine rings can also undergo a variety of reactions, including reductions and oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole and ester groups could make the compound soluble in polar solvents .科学研究应用

Cancer Treatment: Menin Inhibition

This compound has been identified as a potential menin inhibitor . Menin is a protein associated with mixed-lineage leukemia (MLL) and is a target for cancer treatment, particularly in leukemias where MLL is mutated. Inhibiting menin can disrupt the oncogenic activities of MLL fusion proteins, offering a therapeutic strategy for treating certain subsets of acute leukemia .

Antioxidant Stress Screening

In the field of medicinal chemistry, derivatives of this compound have been explored for their antioxidant properties. By introducing nitrogenated heterocycles, researchers aim to develop novel inhibitors that can modulate the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant response . This pathway plays a significant role in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Protein-Protein Interaction Modulation

The compound’s structure allows it to interact with proteins involved in significant biological pathways. For instance, it can be used to study the inhibition of protein-protein interactions, such as those between Keap1 and Nrf2. This interaction is crucial for the cellular response to oxidative stress and can be a target for developing new drugs .

Molecular Docking Studies

Molecular docking is a method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Compounds like ethyl 2-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate can be used in computational models to understand how they fit into the binding sites of target proteins, providing insights into the design of more effective drugs .

Synthesis of Related Compounds

The compound serves as a precursor or intermediate in the synthesis of more complex molecules with potential pharmacological activities. For example, it can be modified to create compounds with improved solubility, stability, or efficacy for drug development purposes .

Study of Endocrine Tumors

Given its role as a menin inhibitor, this compound can also be used to study endocrine tumors, where menin plays a part. The MEN1 gene, which codes for menin, is mutated in heritable and sporadic endocrine tumors, making it a point of interest for research in this area .

Genomic Stability Research

Menin interacts with proteins involved in DNA repair and replication, such as RPA2 and FANCD2. By studying the inhibitory effects of compounds like ethyl 2-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate on menin, researchers can gain insights into the mechanisms of genomic stability and the development of cancer .

作用机制

Target of Action

Compounds containing the imidazole moiety are known to interact with a broad range of targets due to their versatile chemical and biological properties . For instance, imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms, which can influence its interaction with target molecules .

Biochemical Pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which could influence its bioavailability .

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it is likely that this compound could have multiple effects at the molecular and cellular level .

属性

IUPAC Name |

ethyl 2-[4-[(2-ethylimidazol-1-yl)methyl]piperidin-1-yl]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-3-13-16-7-10-18(13)11-12-5-8-17(9-6-12)14(19)15(20)21-4-2/h7,10,12H,3-6,8-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPXYDOMSULAFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CC2CCN(CC2)C(=O)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-((2-ethyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2931951.png)

![N-[[4-(Difluoromethoxy)-2-fluorophenyl]methyl]prop-2-enamide](/img/structure/B2931958.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2931960.png)

![2-Amino-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenol](/img/structure/B2931962.png)

![1,3-Dimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2931966.png)